Olean-12-ene-3,11-dione
Overview
Description
Olean-12-ene-3,11-dione, also known as bear fruit ketone, is a natural triterpene compound. It is a white crystalline solid with a special aroma. This compound is commonly found in the plant kingdom, particularly in the roots and stems of bear fruit trees. This compound has been noted for its anti-inflammatory properties .
Mechanism of Action
Target of Action
Olean-12-ene-3,11-dione is a natural product that can be isolated from Euonymus laxiflorus and Canarium zeylanicum It is known to exhibit anti-inflammatory activity , suggesting that it may target proteins or pathways involved in the inflammatory response.
Mode of Action
Given its anti-inflammatory activity , it is plausible that it interacts with targets that modulate the inflammatory response, leading to a reduction in inflammation
Biochemical Pathways
Considering its anti-inflammatory activity , it may influence pathways related to inflammation These could include the NF-κB pathway, cytokine production, or other immune response pathways
Result of Action
This compound has been reported to exhibit anti-inflammatory activity . This suggests that the molecular and cellular effects of its action could involve a reduction in the production or activity of pro-inflammatory molecules, leading to a decrease in inflammation.
Biochemical Analysis
Biochemical Properties
Olean-12-ene-3,11-dione plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a pivotal role in regulating the immune response to infection .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound influences gene expression by regulating the activity of transcription factors such as NF-κB and activator protein 1 (AP-1) . This compound also affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating the activity of antioxidant enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to the active sites of COX and LOX enzymes, thereby inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound modulates the activity of transcription factors such as NF-κB and AP-1 by inhibiting their translocation to the nucleus and subsequent binding to DNA . This results in the downregulation of pro-inflammatory genes and the suppression of the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have demonstrated that this compound can exert sustained anti-inflammatory effects in vitro and in vivo, although its efficacy may diminish with prolonged exposure . Additionally, the compound’s impact on cellular function, such as ROS production and antioxidant enzyme activity, may vary over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant effects without notable toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as COX and LOX, which are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators . Additionally, this compound modulates the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a role in mitigating oxidative stress . The compound’s effects on metabolic flux and metabolite levels are also significant, as it can alter the balance between pro- and anti-inflammatory mediators .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for lipid membranes and its ability to bind to intracellular proteins . This affects its bioavailability and efficacy, as well as its potential to reach target sites within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is often found in the cytoplasm and can accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The compound’s presence in these organelles allows it to interact with key enzymes and proteins involved in inflammatory and oxidative stress pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olean-12-ene-3,11-dione can be synthesized from glycyrrhetic acid through a two-step process. The first step involves treating glycyrrhetic acid with a 10-60-fold molar excess of sodium borohydride in tetrahydrofuran-water with a base. This is followed by dehydration of the intermediate epimeric mixture of 11 beta- and 11 alpha-hydroxy derivatives by refluxing in tetrahydrofuran with concentrated hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Euonymus laxiflorus and Canarium zeylanicum. The extraction process includes steps like distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Olean-12-ene-3,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.
Major Products:
Oxidation: Produces compounds like 3,11-dioxo-β-amyrene.
Reduction: Leads to the formation of 3β-hydroxy-olean-12-en-11-one.
Substitution: Results in halogenated derivatives of this compound
Scientific Research Applications
Olean-12-ene-3,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various triterpenoids.
Biology: Studied for its anti-inflammatory and potential anti-cancer properties.
Medicine: Investigated for its potential in treating conditions like diabetes and obesity.
Industry: Utilized in the production of natural products and pharmaceuticals
Comparison with Similar Compounds
Ursolic Acid: Another triterpene with similar anti-inflammatory properties.
Betulinic Acid: Known for its anti-cancer and anti-inflammatory activities.
Glycyrrhetic Acid: Used in the synthesis of Olean-12-ene-3,11-dione and has anti-inflammatory properties.
Uniqueness: this compound stands out due to its specific molecular structure, which allows it to interact uniquely with biological targets. Its dual ketone groups at positions 3 and 11 contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(4aR,6aR,6bS,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20-,22-,24+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIVDOSRZQSWFL-QKMNFNRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313743 | |
Record name | Olean-12-ene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-32-2 | |
Record name | Olean-12-ene-3,11-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2935-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olean-12-ene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of Olean-12-ene-3,11-dione?
A1: this compound has been isolated from several plant species. The provided research highlights its presence in Euonymus hederaceus [] and Dalbergia boehmii []. This compound likely exists in other yet to be studied plant species as well.
Q2: What spectroscopic techniques are typically employed for the structural characterization of this compound?
A3: The structural elucidation of this compound heavily relies on spectroscopic methods. Researchers utilize a combination of 1H-NMR, 13C-NMR, DEPT, HMQC, and HMBC techniques to confirm the compound's identity []. These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the types of functional groups present.
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